(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is a chiral phosphine ligand used in various chemical reactions. Its unique stereochemistry makes it valuable in asymmetric synthesis, where the spatial arrangement of atoms is crucial for the desired reaction outcome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine typically involves the reaction of cyclohexylamine with a phosphine precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through specific reaction pathways .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups .
Scientific Research Applications
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine involves its interaction with specific molecular targets, such as metal catalysts or enzymes. The compound’s chiral nature allows it to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another. This stereoselectivity is crucial in applications where the spatial arrangement of atoms affects the biological or chemical activity of the product .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-Phenylcyclohexanol
Uniqueness
(1S,2R)-N,N-Dicyclohexyl-1-phenylphospholan-2-amine stands out due to its specific chiral configuration and its ability to act as a versatile ligand in asymmetric synthesis. Its unique structure allows it to interact with a wide range of substrates and catalysts, making it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C22H34NP |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(1S,2R)-N,N-dicyclohexyl-1-phenylphospholan-2-amine |
InChI |
InChI=1S/C22H34NP/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-24(22)21-15-8-3-9-16-21/h3,8-9,15-16,19-20,22H,1-2,4-7,10-14,17-18H2/t22-,24+/m1/s1 |
InChI Key |
SETKOIBVPCXJGB-VWNXMTODSA-N |
Isomeric SMILES |
C1CCC(CC1)N([C@H]2CCC[P@]2C3=CC=CC=C3)C4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C3CCCP3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.